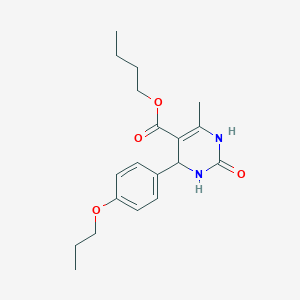
N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)heptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)heptanamide is a synthetic organic compound with the molecular formula C17H25Cl3N2O It is characterized by the presence of a trichloromethyl group, a dimethylaniline moiety, and a heptanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)heptanamide typically involves the reaction of 2,5-dimethylaniline with a trichloromethylating agent, followed by the introduction of a heptanamide group. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including purification stages to ensure the desired product’s purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)heptanamide can undergo several types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions may result in various substituted derivatives of the original compound.
Scientific Research Applications
N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)heptanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group may play a crucial role in binding to these targets, while the dimethylaniline moiety could influence the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)nicotinamide
- N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)hexanamide
- N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)octanamide
Uniqueness
N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)heptanamide stands out due to its specific heptanamide chain, which may confer unique properties compared to its analogs
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H25Cl3N2O |
|---|---|
Molecular Weight |
379.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]heptanamide |
InChI |
InChI=1S/C17H25Cl3N2O/c1-4-5-6-7-8-15(23)22-16(17(18,19)20)21-14-11-12(2)9-10-13(14)3/h9-11,16,21H,4-8H2,1-3H3,(H,22,23) |
InChI Key |
GKHLUIWFRMLQLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11705253.png)
![Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11705267.png)
![2-{[(3-acetylphenyl)amino]methyl}-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11705275.png)


![butyl 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B11705297.png)
![4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol](/img/structure/B11705303.png)

![4-[({2-Methyl-5-[(2-methylphenyl)carbamoyl]phenyl}sulfonyl)amino]benzoic acid](/img/structure/B11705317.png)
![3,4-dibromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11705322.png)




